ATP Gammap-imidazolidate

Description

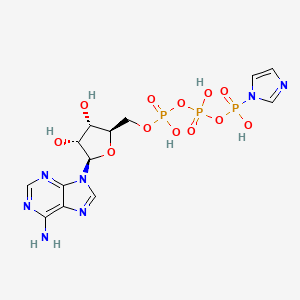

Structure

3D Structure

Properties

CAS No. |

81483-81-0 |

|---|---|

Molecular Formula |

C13H18N7O12P3 |

Molecular Weight |

557.24 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid |

InChI |

InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

KMJRKPSVWPKZFD-QYVSTXNMSA-N |

Isomeric SMILES |

C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Methodological Applications in Enzyme and Protein Studies

Elucidation of Nucleotide Binding Site Characteristics

AMP-PNP is instrumental in characterizing the nucleotide-binding sites of enzymes by allowing for the study of the binding event itself, decoupled from the subsequent hydrolysis reaction.

The use of AMP-PNP enables the precise measurement of binding affinities and the stoichiometry of nucleotide binding to an enzyme. As a competitive inhibitor for most ATP-dependent enzymes, the binding affinity of AMP-PNP can be determined through various biophysical techniques, providing insights into the initial recognition and binding of the nucleotide. sigmaaldrich.com

For instance, studies on the motor protein kinesin have utilized AMP-PNP to investigate its interaction with microtubules. In mixtures of ATP and AMP-PNP, the mean run length of kinesin decreases as the concentration of AMP-PNP increases, indicating competitive binding at the nucleotide-binding site. nih.gov Similarly, the binding of AMP-PNP to the MutS protein, which is involved in DNA mismatch repair, has been shown to have a similar affinity to that of ATP, allowing for detailed kinetic and inhibition studies. researchgate.net The stoichiometry of binding, which is crucial for understanding the function of multi-subunit enzymes, can also be determined. For example, in the hexameric ATPase P4, inhibition studies with AMP-PNP have suggested a binding model where multiple subunits must bind a nucleotide to achieve catalysis. researchgate.net

| Enzyme/Protein | Method | Binding Affinity (Kd/Ki) | Stoichiometry | Reference |

| Kinesin-1 | Single-molecule motility assay | Competitive with ATP | 2 per dimer | nih.gov |

| MutS | ADP competition assay | Similar to ATP | 2 per dimer | researchgate.net |

| P4 ATPase | Steady-state kinetics | Non-competitive inhibitor | Multiple subunits | researchgate.net |

AMP-PNP is also a valuable tool for profiling the specificity and selectivity of nucleotide-binding sites. By comparing the binding and functional effects of ATP with those of AMP-PNP and other nucleotide analogs, researchers can dissect the specific structural requirements for nucleotide recognition and the initiation of the catalytic cycle.

For example, in the study of adenylate kinase (Adk), AMP-PNP has been used in co-crystal structures to understand the interactions within the ATP binding pocket. These studies have revealed an extensive hydrogen-bonding network that recognizes the phosphate (B84403) tail of the nucleotide, contributing to the high selectivity for ATP over other nucleotides like GTP. pnas.org The use of AMP-PNP in structural studies of the type III secretion-associated ATPase Spa47 from Shigella flexneri demonstrated that while ATPγS is a good analog for probing ATP binding, AMP-PNP is a poor mimic in this specific system, highlighting the nuanced specificity of the nucleotide-binding pocket. nih.gov This differential interaction provides valuable information about the conformational flexibility and stringency of the active site.

Trapping and Characterization of Enzyme Conformational Intermediates

One of the most powerful applications of AMP-PNP is its ability to "trap" enzymes in a state that mimics the ATP-bound, pre-hydrolysis state. This allows for the detailed structural and functional characterization of transient intermediates in the enzymatic cycle.

The resistance of AMP-PNP to hydrolysis makes it an ideal ligand for stabilizing enzyme-substrate complexes in a conformation that is poised for catalysis. This stabilization is crucial for high-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM), which require a homogenous and stable population of protein molecules.

Numerous crystal structures of enzymes in complex with AMP-PNP have been solved, providing invaluable "snapshots" of the pre-hydrolysis state. For instance, the crystal structure of the AAA+ ATPase p97 in complex with its adaptor p47 was determined with AMP-PNP, revealing conformational changes that are likely linked to its function in protein degradation pathways. embopress.org Similarly, the structure of dimeric kinesin constructs bound to microtubules in the presence of AMP-PNP has provided insights into the mechanism of processive movement along microtubules. nih.gov In the case of the molecular chaperone Hsp90, the binding of AMP-PNP induces conformational changes that facilitate the docking of its middle domain (M-domain) to the N-terminal domain, a crucial step in its ATPase cycle. researchgate.net

| Enzyme/Protein | PDB ID | Technique | Key Finding | Reference |

| Kinesin (RnK379) | 3kin | X-ray Crystallography | Dimeric structure with both heads in a similar conformation. | nih.gov |

| p97-p47 complex | - | Cryo-EM | AMP-PNP induces a "propeller" like arrangement of domains. | embopress.org |

| Hsp90 | - | X-ray Crystallography | AMP-PNP binding promotes N- and M-domain docking. | researchgate.net |

| Adenylate Kinase | 1ANK | X-ray Crystallography | Reveals interactions in the ATP-binding pocket. | pnas.org |

The binding of AMP-PNP can induce conformational changes in enzymes that are critical for their function. By studying these transitions, researchers can understand how ATP binding is coupled to mechanical work or downstream signaling events.

Covalent Labeling and Cross-linking for Active Site Mapping

While AMP-PNP itself is a non-covalent inhibitor, its scaffold can be chemically modified to create reactive derivatives for covalent labeling and cross-linking studies. These techniques are powerful for identifying and mapping the amino acid residues that constitute the nucleotide-binding site.

Photoaffinity labeling is a common technique where a photoreactive group, such as an azido (B1232118) or benzophenone (B1666685) group, is incorporated into the AMP-PNP molecule. nih.govenamine.net Upon UV irradiation, this group forms a highly reactive species that covalently cross-links to nearby amino acid residues in the binding pocket. Subsequent protein digestion and mass spectrometry analysis can then identify the precise location of the modification, thereby mapping the binding site. For example, derivatives of ATP analogs, such as 8-azido-AMP, have been used to covalently modify the inhibitor-binding site of E. coli ADP-glucose synthetase, allowing for the identification of the specific peptides involved in binding. nih.gov These approaches provide direct evidence of the residues that form the binding pocket and are invaluable for understanding the molecular basis of enzyme-substrate interactions and for the rational design of inhibitors.

Identification of Catalytic Residues and Neighboring Peptide Segments

The stable association of AMP-PNP with an enzyme's active site facilitates the identification of amino acid residues crucial for catalysis and the characterization of the surrounding peptide environment. By locking the enzyme in a conformation that mimics the ATP-bound state, techniques such as X-ray crystallography and photoaffinity labeling can be effectively employed.

Crystallographic studies of enzyme-AMP-PNP complexes provide high-resolution snapshots of the active site. For instance, the crystal structure of human vaccinia-related kinase 1 (VRK1) bound to AMP-PNP revealed the intricate network of interactions between the analog and active site residues. researchgate.net Key interactions were observed with the P-loop, and specific hydrogen bonds and non-polar contacts were identified, offering insights into how the enzyme recognizes and positions ATP for phosphoryl transfer. researchgate.net Similarly, the structure of death-associated protein kinase (DAPK) in complex with AMP-PNP and Mg²⁺ demonstrated the stabilization of the glycine-rich loop upon nucleotide binding, a common feature in protein kinases. iucr.org

Photoaffinity labeling, often utilizing photoreactive ATP analogs like 8-azido-ATP, provides a dynamic approach to identify residues in close proximity to the bound nucleotide. Upon UV irradiation, the azido group forms a highly reactive nitrene that covalently crosslinks to nearby amino acids. nih.govnih.gov Subsequent proteolytic digestion and mass spectrometry analysis can then identify the labeled residues. Studies on F₁-ATPase have shown that 8-azido-ATP binds predominantly to the β subunits, suggesting these contain the catalytic sites. nih.gov However, the labeling pattern also implicated α subunits, indicating that the ATP binding pocket resides at the interface between α and β subunits. nih.gov In another example, photoaffinity labeling of creatine (B1669601) kinase with 2-azido-ATP and 8-azido-ATP led to the identification of two distinct peptides within the ATP-binding domain. acs.org

| Enzyme | Method | ATP Analog | Identified Residues/Regions | Reference |

|---|---|---|---|---|

| Vaccinia-related kinase 1 (VRK1) | X-ray Crystallography | AMP-PNP | Asp197, Asn182 (Mg²⁺ coordination); P-loop interactions | researchgate.net |

| Death-associated protein kinase (DAPK) | X-ray Crystallography | AMP-PNP | Asp161 (Mg²⁺ coordination); stabilization of glycine-rich loop (residues 17-28) | iucr.org |

| F₁-ATPase | Photoaffinity Labeling | 8-azido-ATP | Predominantly β subunits, with some labeling of α subunits | nih.gov |

| 2-5A Synthetase | Photoaffinity Labeling | 2-azido-ATP, 8-azido-ATP | High and low affinity binding sites within the catalytic domain | researchgate.net |

Probing Intramolecular and Intermolecular Protein Interactions within Enzyme Complexes

AMP-PNP is instrumental in studying the conformational changes and protein-protein interactions that are dependent on ATP binding but precede its hydrolysis. By stabilizing enzyme complexes in a specific state, it allows for the detailed investigation of their structure and dynamics.

The binding of AMP-PNP can induce conformational changes that promote the assembly or stabilization of multi-protein complexes. In the absence of hydrolysis, these transient interactions can be captured and analyzed. For example, the stability of proteins from rates of oxidation (SPROX) technique, combined with the use of AMP-PNP, has been employed to identify ATP-interacting proteins in the Saccharomyces cerevisiae proteome. science.gov This approach revealed both known and novel ATP-binding proteins by detecting changes in their thermodynamic stability upon AMP-PNP binding. science.gov

Within a single enzyme, AMP-PNP can help delineate intramolecular interactions. The binding of AMP-PNP to the motor domain of kinesin, a molecular motor protein, induces a conformational change that promotes its tight binding to microtubules. nih.gov This mimics the ATP-bound state that is a prerequisite for the power stroke. In the case of DNA topoisomerase II, the binding of AMP-PNP converts the enzyme into a state with slow DNA binding and release, but which is competent for DNA cleavage, revealing a conformational switch linked to nucleotide binding. chegg.com

Furthermore, AMP-PNP can be used to study the interactions between different subunits of an enzyme complex. The binding of AMP-PNP to the cystic fibrosis transmembrane conductance regulator (CFTR), an ABC transporter, has been shown to affect the channel's kinetics, suggesting communication between the two nucleotide-binding domains. researchgate.net In studies of the P-glycoprotein, another ABC transporter, AMP-PNP binding did not significantly alter the affinity for the substrate, indicating that the major conformational change affecting substrate binding occurs upon ATP hydrolysis. nih.gov

| Enzyme/Protein System | Experimental Observation with AMP-PNP | Inferred Interaction/Conformation | Reference |

|---|---|---|---|

| Yeast Proteome | Altered thermodynamic stability of 28 proteins | Identification of direct and indirect ATP-interacting proteins | science.gov |

| DNA Topoisomerase II | Induces a conformation with hindered DNA binding/release but efficient DNA cleavage | Evidence for two distinct enzyme conformations regulated by nucleotide binding | chegg.com |

| P-glycoprotein | No significant change in substrate binding affinity | ATP binding alone is not sufficient for the major conformational change that reduces substrate affinity | nih.gov |

| Kinesin | Promotes tight binding to microtubules and induces pauses in motility | Mimics the pre-hydrolysis state, allowing for the study of the mechanochemical cycle | nih.gov |

Applications in Enzyme Kinetics

The use of ATP gamma-p-imidazolidate in enzyme kinetics provides a unique avenue to dissect the individual steps of ATP-dependent reactions. By preventing the chemical step of ATP hydrolysis, researchers can isolate and measure the kinetics of ATP binding and the conformational changes that precede catalysis.

Decoupling ATP Binding from Hydrolysis in Catalytic Cycles

A primary application of AMP-PNP in kinetics is the separation of ATP binding events from the subsequent hydrolysis step. This is particularly valuable for enzymes where these two events are tightly coupled and difficult to resolve temporally. For many ATPases, the binding of ATP triggers a significant conformational change that is essential for their function. AMP-PNP can induce this conformational change without being hydrolyzed, allowing for the study of the "pre-hydrolysis" state. nih.gov

For example, in the study of P-glycoprotein, it was demonstrated that while AMP-PNP binding did not cause the large decrease in substrate affinity, it did allow for the formation of a stable enzyme-nucleotide complex. nih.gov This suggests that the conformational changes induced by ATP binding are distinct from those induced by hydrolysis. nih.gov In the case of motor proteins like dynein in sea urchin sperm, AMP-PNP was shown to relax rigor waves, indicating that cross-bridge release is dependent on nucleotide binding but not hydrolysis. nih.gov This decoupling is crucial for understanding the mechanochemical cycle of such motors.

The chaperonin GroEL provides another example where AMP-PNP has been used to decouple binding from hydrolysis. The binding of ATP to GroEL is known to cause a conformational change that facilitates the release of the co-chaperonin GroES and the folded substrate protein. The inability of AMP-PNP to trigger the same conformational changes as ATP in some contexts highlights that hydrolysis is linked to specific structural transitions in the chaperonin cycle. science.gov

Steady-State and Pre-Steady-State Kinetic Analyses of ATP-Dependent Reactions

In steady-state kinetics, AMP-PNP is often used as a competitive inhibitor to determine the affinity of the enzyme for ATP. By measuring the inhibition constant (Ki) of AMP-PNP, one can infer the dissociation constant (Kd) for ATP. For example, in studies of reactivated sea urchin sperm, AMP-PNP was found to be a competitive inhibitor of ATP-dependent flagellar beating, with a Ki of approximately 8.1 mM. nih.gov In the case of the P4 hexameric ATPase, which is involved in RNA packaging in bacteriophages, AMP-PNP exhibited non-competitive inhibition in the absence of RNA, suggesting it binds to subunits adjacent to the catalytic one. researchgate.net

Pre-steady-state kinetic analysis, which examines the first turnover of an enzyme, can provide detailed information about the rates of individual steps in the catalytic cycle. The use of AMP-PNP in these studies can help to isolate the kinetics of nucleotide binding and associated conformational changes. For kinesin, pre-steady-state kinetic measurements have revealed a rapid conformational transition upon ATP binding that precedes hydrolysis. nih.gov The use of AMP-PNP allows for the characterization of this state without the complication of the subsequent chemical step. In studies of cAMP-dependent protein kinase, pre-steady-state analysis revealed a rapid "burst" of phosphorylation, followed by a slower steady-state rate, which was interpreted as the release of ADP being the rate-limiting step. nih.gov While not directly using AMP-PNP in this specific experiment, the principles of pre-steady-state kinetics are what allow for the dissection of the reaction pathway, a process often aided by non-hydrolyzable analogs.

| Enzyme | Kinetic Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Sea Urchin Sperm Dynein | Ki (competitive inhibition) | ~8.1 mM | Indicates the affinity of the enzyme for AMP-PNP in the ATP-binding site. | nih.gov |

| P4 ATPase (without RNA) | Inhibition type | Non-competitive | Suggests AMP-PNP binds to a site other than the active catalytic site, likely an adjacent subunit. | researchgate.net |

| Kinesin | Pre-steady-state kinetics | Reveals a rapid conformational change upon ATP binding | Allows for the characterization of the pre-hydrolysis state. | nih.gov |

Applications in Structural Biology

X-ray Crystallography of Protein-ATP Gammap-Imidazolidate Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules. wikipedia.org The use of ATP Gammap-imidazolidate has been instrumental in obtaining high-resolution crystal structures of ATP-binding proteins in their ATP-bound state.

Obtaining diffraction-quality crystals of protein-ligand complexes is a critical and often challenging step in X-ray crystallography. nih.gov Several strategies are employed to achieve stable co-crystals of proteins with ATP Gammap-imidazolidate.

Co-crystallization: This is a common method where the purified protein is mixed with a molar excess of ATP Gammap-imidazolidate before setting up crystallization trials. nih.gov The presence of the ligand can stabilize the protein, sometimes making it more amenable to crystallization than the apo (ligand-free) form. The concentration of both the protein and the ligand, as well as the incubation time and temperature, are critical parameters that need to be optimized. nih.gov

Soaking: In this technique, pre-existing crystals of the apo-protein are transferred to a solution containing ATP Gammap-imidazolidate. nih.gov The ligand then diffuses into the crystal lattice and binds to the protein. This method is often preferred when the protein crystallizes more readily without the ligand or when screening multiple ligands. semanticscholar.org The success of soaking depends on the porosity of the crystal and the stability of the crystal lattice upon ligand binding. nih.gov

Control of Co-crystal Polymorphism: It is important to consider that different crystalline forms, or polymorphs, of the co-crystal may exist. nih.gov Screening a wide range of crystallization conditions and using techniques like seeding can help in obtaining a single, well-ordered crystal form suitable for diffraction studies.

| Strategy | Description | Key Considerations |

| Co-crystallization | The protein and ATP Gammap-imidazolidate are mixed prior to crystallization trials. | Protein and ligand concentrations, incubation time and temperature, potential for ligand-induced conformational changes affecting crystallization. nih.gov |

| Soaking | Pre-formed apo-protein crystals are soaked in a solution containing ATP Gammap-imidazolidate. | Crystal stability and porosity, solvent compatibility, optimization of soaking time and ligand concentration. nih.govsemanticscholar.org |

| Seeding | Microcrystals of the desired co-crystal are used to induce the growth of larger, diffraction-quality crystals. | Can help overcome nucleation barriers and control polymorphism. |

The use of ATP Gammap-imidazolidate in X-ray crystallography has provided profound insights into the molecular architecture of nucleotide-binding sites and the conformational changes that proteins undergo upon ATP binding.

By trapping the ATP-bound state, researchers can visualize the precise interactions between the protein and the nucleotide analog. This includes identifying the specific amino acid residues that form hydrogen bonds, salt bridges, and hydrophobic interactions with the adenine base, the ribose sugar, and the imidotriphosphate chain. This detailed structural information is crucial for understanding the basis of nucleotide specificity and affinity. nih.gov

| Protein Class | Structural Insights Gained with ATP Gammap-imidazolidate |

| Kinases | Elucidation of the active conformation, substrate binding, and the mechanism of phosphoryl transfer. |

| ATPases | Visualization of the pre-hydrolysis state, understanding the coupling of ATP binding to conformational changes that drive transport or movement. |

| DNA Helicases | Revealing how ATP binding fuels the unwinding of DNA by inducing conformational changes that lead to translocation along the DNA strand. |

Cryo-Electron Microscopy (Cryo-EM) Investigations

Cryo-EM has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large and dynamic macromolecular complexes in their near-native state. nih.govnih.gov ATP Gammap-imidazolidate is frequently used in cryo-EM studies to stabilize specific functional states of ATP-driven molecular machines.

The quality of the cryo-EM sample is paramount for achieving high-resolution reconstructions. joachimfranklab.orgresearchgate.net When working with ATP Gammap-imidazolidate, several factors must be carefully controlled during sample preparation.

Biochemical Homogeneity and Stability: The protein-ATP Gammap-imidazolidate complex must be pure and stable in solution. nih.gov This often requires optimization of buffer conditions, including pH, salt concentration, and the presence of additives.

Vitrification: The goal of vitrification is to rapidly freeze a thin film of the sample in liquid ethane, trapping the molecules in a layer of amorphous ice. researchgate.net This preserves the native structure and prevents the damaging effects of ice crystal formation. The concentration of the complex needs to be optimized to ensure a good particle distribution on the cryo-EM grid. nih.gov

Grid Preparation: The choice of cryo-EM grid and surface treatment can significantly impact the quality of the sample. Different grid types and glow-discharging protocols may need to be tested to achieve optimal particle distribution and orientation.

One of the major strengths of cryo-EM is its ability to capture multiple conformational states of a molecule from a single sample. nih.gov By using ATP Gammap-imidazolidate to lock a protein in its ATP-bound state, researchers can reduce the conformational heterogeneity of the sample, which can facilitate high-resolution structure determination of that specific state. nih.gov

Conversely, by analyzing cryo-EM data of a protein in the presence of ATP, where the protein is actively cycling through different states, and comparing it to the static state captured with ATP Gammap-imidazolidate, researchers can piece together the entire mechanochemical cycle. biorxiv.org Advanced image processing techniques, such as 3D classification, can be used to sort the individual particle images into different conformational classes, allowing for the reconstruction of multiple structures corresponding to different steps in the protein's functional cycle. nih.gov This approach has been particularly powerful in elucidating the mechanisms of large molecular machines like the ribosome, proteasome, and various ATP-driven chaperones and transporters. biorxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. nih.gov While not typically used for de novo high-resolution structure determination of large proteins, it is exceptionally powerful for probing the local environment and conformational dynamics of protein-ligand complexes.

The use of ATP Gammap-imidazolidate in NMR studies allows for the investigation of the ATP-bound state of a protein without the complication of ATP hydrolysis. By isotopically labeling the protein or the ligand, researchers can use a variety of NMR experiments to map the binding site, measure binding affinities, and characterize the conformational changes that occur upon ligand binding. frontiersin.org

For instance, chemical shift perturbation (CSP) experiments can be used to identify the amino acid residues in the protein that are affected by the binding of ATP Gammap-imidazolidate, thereby mapping the nucleotide-binding pocket. frontiersin.org Nuclear Overhauser effect (NOE) experiments can provide distance restraints between the protein and the bound ligand, which can be used to determine the precise orientation of the ligand in the binding site. frontiersin.org Furthermore, NMR relaxation experiments can provide insights into the changes in protein dynamics that occur upon nucleotide binding, revealing how the binding event alters the flexibility and motion of different parts of the protein on a wide range of timescales. nih.gov

| NMR Technique | Information Gained with ATP Gammap-imidazolidate |

| Chemical Shift Perturbation (CSP) | Identifies residues in the nucleotide-binding pocket and other allosterically affected regions. frontiersin.org |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides distance restraints to determine the orientation of ATP Gammap-imidazolidate in the binding site. frontiersin.org |

| Relaxation Experiments | Characterizes changes in protein dynamics and flexibility upon nucleotide binding. nih.gov |

| Transferred NOE | Can be used to determine the conformation of the bound ligand. nih.gov |

Protein-Detected NMR for Ligand-Induced Conformational Shifts

Protein-detected NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful for mapping the binding site of ligands and detecting conformational changes in a protein upon ligand binding. protein-nmr.org.uk By monitoring changes in the chemical shifts of backbone amide protons and nitrogens, which are highly sensitive to their local electronic environment, researchers can identify residues involved in ligand interaction and allosteric movements. nih.gov

A notable example is the study of the N-terminal domain of the chaperone protein Hsp90. nih.gov Upon the addition of ATP gamma-p-imidazolidate (referred to as AMP-PNP in the study), significant chemical shift perturbations were observed in the ¹H-¹⁵N HSQC spectra of the protein. nih.gov These changes were not confined to the known nucleotide-binding pocket but also extended to regions outside this site, such as the first α-helix and the "ATP-lid" (residues 85-110). nih.gov This indicates that the binding of the ATP analog induces a distinct conformational rearrangement within the N-terminal domain, suggesting a dynamic response to nucleotide binding that is crucial for the chaperone's ATPase cycle. nih.gov

The observed chemical shift perturbations provide qualitative evidence of both direct interaction and ligand-induced conformational changes. nih.gov By mapping these perturbations onto the protein's structure, a detailed picture of the binding event and its allosteric consequences can be constructed.

| Residues with Significant Chemical Shift Perturbations in Hsp90 upon AMP-PNP Binding |

| Direct Binding Site Residues |

| Residues within the known ATP binding pocket |

| Residues Indicating Conformational Change |

| Residues in the first α-helix |

| Residues in the "ATP-lid" (amino acids 85-110) |

Table 1: Summary of regions in the N-terminal domain of Hsp90 showing significant ¹H-¹⁵N chemical shift perturbations upon binding of ATP gamma-p-imidazolidate, as determined by protein-detected NMR spectroscopy. nih.gov

Ligand-Detected NMR for Binding Modes and Dynamics

Ligand-detected NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful for studying the binding of small molecules to large protein targets. researchgate.netnih.gov These techniques observe the NMR signals of the ligand itself, providing information on binding events, affinities, and the ligand's binding epitope. nih.govnih.gov

STD-NMR has been effectively employed to monitor the binding of ATP gamma-p-imidazolidate to mitogen-activated protein kinase-interacting kinases (Mnks). researchgate.net In these experiments, selective saturation of protein resonances is transferred to the bound ligand, resulting in a decrease in the intensity of its NMR signals. The difference spectrum reveals which protons of the ligand are in close proximity to the protein, thereby mapping the binding interface. researchgate.net

In the study of Mnk1-KR and Mnk2-KR, STD-NMR was used to compare the relative affinities of AMPPNP for the phosphorylated and non-phosphorylated forms of the kinases. researchgate.net The fractional STD effect, which is the ratio of the intensity of the signal in the difference spectrum to the reference spectrum, was measured for the H2 proton of AMPPNP at various concentrations. The results demonstrated that phosphorylation significantly enhanced the binding of AMPPNP to both Mnk1-KR and Mnk2-KR. researchgate.net This approach allows for the characterization of binding modes and the semi-quantitative assessment of binding affinities, even for weak interactions. researchgate.net

| Kinase Form | AMPPNP Concentration | Fractional STD Effect (I_STD / I_ref) |

| Nonphosphorylated GST-Mnk1-KR | 0.6 mM | ~0.02 |

| Phosphorylated GST-Mnk1-KR | 0.6 mM | ~0.10 |

| Nonphosphorylated Mnk2-KR | 0.6 mM | ~0.05 |

| Phosphorylated Mnk2-KR | 0.6 mM | ~0.12 |

Table 2: Fractional STD effects for the H2 proton of ATP gamma-p-imidazolidate (AMPPNP) upon binding to different forms of Mnk kinases. The higher fractional STD effect indicates stronger binding. researchgate.net

Solid-State NMR for Nucleotide-Protein Interactions in Complex Systems

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for studying the structure and dynamics of biomolecules in non-crystalline, complex environments, such as membrane proteins embedded in lipid bilayers. nih.govuniversiteitleiden.nl ssNMR can provide atomic-level details of nucleotide-protein interactions in systems that are intractable by other high-resolution structural methods. nih.gov

The application of ssNMR to study ATP gamma-p-imidazolidate binding is particularly valuable for large protein complexes and membrane-bound ATPases. ³¹P ssNMR, for instance, can directly probe the phosphate (B84403) groups of the nucleotide analog, providing information about their local environment and interactions within the protein's active site. nih.govaiinmr.com Changes in the ³¹P chemical shifts and relaxation parameters upon binding can reveal details about the coordination of the phosphate chain and the conformational state of the nucleotide-binding pocket. nih.gov

While specific, detailed ssNMR datasets for ATP gamma-p-imidazolidate in complex systems are emerging, the principles are well-established. For example, ³¹P NMR has been used to monitor the slow hydrolysis of AMPPNP by the motor domain of the kinesin-related protein ncd, demonstrating the sensitivity of this nucleus to the chemical state of the phosphate backbone. nih.gov In the context of ssNMR, this sensitivity allows for the characterization of the non-covalent interactions between the gamma-imidazolidate moiety and the protein, providing insights into the pre-hydrolytic state of ATP-driven molecular machines. nih.gov Techniques like Rotational-Echo Double-Resonance (REDOR) can be used to measure internuclear distances between isotopically labeled atoms in the nucleotide and the protein, further defining the geometry of the binding site.

| NMR Technique | Information Gained on ATP gamma-p-imidazolidate-Protein Interactions |

| ³¹P MAS NMR | Probes the local environment of the phosphate groups, revealing coordination and conformational state of the binding pocket. |

| ¹³C, ¹⁵N ssNMR | Provides information on the protein structure and conformational changes upon nucleotide binding. |

| REDOR | Measures specific internuclear distances between the nucleotide and protein residues, defining the binding geometry. |

Table 3: Solid-state NMR techniques and their application in studying nucleotide-protein interactions involving ATP gamma-p-imidazolidate.

Investigations of Protein Nucleotide and Protein Protein Interplay

Specificity of ATP Gammap-Imidazolidate Interaction with Target Proteins

The specificity of the interaction between ATP Gammap-imidazolidate and target proteins is a crucial aspect that determines its utility as a research tool. While it is designed to be a non-hydrolyzable mimic of ATP, its binding characteristics can differ in subtle but significant ways. The protein's local environment plays a substantial role in modulating the interaction with this analog. For instance, in certain protein complexes, the imide group of AMP-PNP can become deprotonated, which allows it to act as a hydrogen bond acceptor, more closely resembling the bridging oxygen atom in ATP. This deprotonation is often facilitated by the coordination of divalent metal ions or interactions with amino acid residues like arginine within the active site.

The binding affinity of ATP Gammap-imidazolidate and its analogs can vary compared to ATP and ADP, and these differences provide insights into the nucleotide-binding pocket's properties. For example, in the motor protein myosin, the binding of ADP to attached cross-bridges can be measured by its competitive inhibition of AMP-PNP binding, suggesting that these nucleotides occupy the same or overlapping sites. Studies on the cystic fibrosis transmembrane conductance regulator (CFTR) have also highlighted differences in binding, with AMP-PNP showing less tight binding at certain sites compared to ATP. These variations in binding affinity and the specific chemical interactions within the nucleotide-binding pocket underscore the nuanced specificity of these ATP analogs.

| Protein | Ligand | Dissociation Constant (Kd) | Comments |

|---|---|---|---|

| Myosin (attached cross-bridges) | ADP | ~60 µM nih.gov | Determined by competitive inhibition of AMP-PNP. nih.gov |

| Protein Kinase A (PKA) | AMP-PNP | 41.1 ± 3.0 µM pnas.org | Binding affinity is significantly enhanced in the presence of a pseudosubstrate inhibitor peptide. pnas.org |

| AMP-PNP (+ FAM-IP20) | 66.5 ± 0.3 nM pnas.org | Demonstrates synergistic binding between the nucleotide and the peptide substrate. pnas.org | |

| DnaA | ATP | 0.03 µM nih.gov | High-affinity binding is retained in certain mutants that are defective in oligomerization. nih.gov |

| DnaA | ADP | 0.1 µM nih.gov | ADP-bound DnaA remains predominantly monomeric. nih.gov |

Influence on Protein Structural Dynamics and Stability

The binding of ATP Gammap-imidazolidate can induce significant conformational changes in proteins, influencing their structural dynamics and stability. By locking the protein in an ATP-bound-like state, this analog allows for the detailed study of these structural transitions. For example, in the lipopolysaccharide transporter LptB2FGC, the binding of AMP-PNP is associated with conformational changes that are part of the transport cycle. Specifically, cryo-electron microscopy studies suggest that in the AMP-PNP-bound state, the transmembrane helices of the LptC subunit are displaced, which is a critical step in lipopolysaccharide extrusion.

Furthermore, the binding of non-hydrolyzable ATP analogs can lead to increased thermal stability of proteins. Thermal shift assays on CFTR have shown that mutations stabilizing the nucleotide-binding domains can significantly increase the protein's melting temperature (Tm). While specific data for ATP Gammap-imidazolidate is limited, studies with AMP-PNP on Protein Kinase A (PKA) have demonstrated a stabilizing effect. Upon AMP-PNP binding, wild-type PKA showed an increase in thermal stability of 4°C. These findings highlight how trapping the ATP-bound state with non-hydrolyzable analogs can rigidify the protein structure and enhance its stability.

| Protein | Condition | Change in Thermal Stability (ΔTm) | Method |

|---|---|---|---|

| Protein Kinase A (wtPKA) | + AMP-PNP | +4°C pnas.org | Thermal Shift Assay pnas.org |

| Protein Kinase A (Y204A mutant) | + AMP-PNP | +3°C pnas.org | Thermal Shift Assay pnas.org |

| CFTR (ΔRI/2PT mutant) | - | Tm = 53.2 ± 0.1 °C nih.gov | Intrinsic Fluorescence nih.gov |

| CFTR (6SS mutant) | - | Tm = 67.4 ± 0.4 °C nih.gov | Intrinsic Fluorescence nih.gov |

Modulation of Protein-Protein Interactions within Oligomeric Assemblies by ATP Analogs

ATP Gammap-imidazolidate and its analogs are instrumental in studying the assembly and dynamics of oligomeric protein complexes where ATP binding and hydrolysis are key regulatory steps. The binding of a non-hydrolyzable analog can either promote or stabilize certain oligomeric states, providing a snapshot of the complex at a specific functional stage. A prime example is the E. coli replication initiator protein, DnaA. In the presence of AMP-PNP, DnaA transitions from a predominantly monomeric state (as seen with ADP-bound or apo DnaA) to an oligomeric state, primarily forming dimers. nih.govornl.gov This AMP-PNP-induced oligomerization is crucial for the initiation of DNA replication.

Similarly, in the cytoskeleton, the polymerization of actin into filaments is influenced by the nucleotide bound to the actin monomers. While both ATP and AMP-PNP promote faster polymerization rates compared to ADP, the non-hydrolyzable nature of AMP-PNP allows for the study of the filament dynamics without the complication of ATP hydrolysis. nih.govnih.gov The stability of other filamentous structures, such as the RecA-DNA filament involved in homologous recombination, is also dependent on the nucleotide state. While ATP hydrolysis is required for the dynamic nature of these filaments, non-hydrolyzable analogs can be used to stabilize them for structural and biochemical studies.

| Protein | Nucleotide | Oligomeric State | Experimental Technique |

|---|---|---|---|

| DnaA | Apo | Predominantly Monomeric nih.govresearchgate.net | Small Angle X-ray Scattering (SAXS) nih.govresearchgate.net |

| ADP | Predominantly Monomeric nih.govresearchgate.net | Small Angle X-ray Scattering (SAXS) nih.govresearchgate.net | |

| AMP-PNP | Increased Dimer Formation nih.govresearchgate.net | Small Angle X-ray Scattering (SAXS) nih.govresearchgate.net | |

| Actin | ATP | Faster Polymerization Rate nih.gov | Spectrophotometry nih.gov |

| AMP-PNP | Faster Polymerization Rate (similar to ATP) nih.gov | Spectrophotometry nih.gov | |

| ADP | Slower Polymerization Rate nih.gov | Spectrophotometry nih.gov |

Role in Allosteric Regulation of Enzyme Activity

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a modulator at a site distinct from the active site influences the enzyme's catalytic function. ATP and its analogs, including ATP Gammap-imidazolidate, frequently act as allosteric modulators. The non-hydrolyzable nature of these analogs makes them particularly useful for dissecting the allosteric effects of nucleotide binding from the effects of hydrolysis and product release.

In many enzymatic reactions, ATP can act as both a substrate and an allosteric inhibitor. For instance, in the case of the hexameric ATPase P4, which functions as an RNA packaging motor, AMP-PNP acts as a non-competitive inhibitor of ATP hydrolysis. This suggests that AMP-PNP binds to subunits adjacent to the catalytic site, allosterically modulating the enzyme's activity. In contrast, ADP acts as a competitive inhibitor in the same system. The differential effects of these nucleotides provide valuable information about the allosteric communication between the subunits of the hexameric ring. Similarly, in flagellar motility, AMP-PNP competitively inhibits the ATP-dependent beat frequency of reactivated sperm, indicating that it binds to the same site as ATP but prevents the conformational changes required for motility.

| Enzyme | Allosteric Modulator | Effect on Enzyme Kinetics | Type of Inhibition |

|---|---|---|---|

| P4 ATPase | ADP | Increased Km, unchanged kcat researchgate.net | Competitive researchgate.net |

| AMP-PNP | - | Non-competitive researchgate.net | |

| Sea Urchin Sperm Dynein ATPase | AMP-PNP | Increased apparent Km for ATP nih.gov | Competitive (Ki ≈ 8.1 mM) nih.gov |

| CTP Synthetase | AMP-PNP | Inhibits activity with respect to ATP researchgate.net | - |

Mechanistic Elucidation of Atp Dependent Processes

Unraveling Energy Transduction Mechanisms through Analog Inhibition

Energy transduction is the process by which energy is converted from one form to another, a key function of many ATP-dependent enzymes. By using AMP-PNP, scientists can inhibit the hydrolytic step and trap enzymes in specific conformational states, providing snapshots of the energy transduction pathway.

One of the most critical molecular machines for energy transduction is ATP synthase (specifically the F1 portion, or F1-ATPase), which synthesizes ATP using a proton motive force. nih.govnih.govwikipedia.org In reverse, the isolated F1-ATPase hydrolyzes ATP to drive the rotation of its central γ-subunit. nih.govuiuc.edu Structural studies using AMP-PNP have been instrumental in elucidating this mechanism. When F1-ATPase is crystallized in the presence of AMP-PNP, the analog occupies the catalytic sites on the β-subunits, representing a ground-state intermediate in the catalytic cycle. nih.gov This has allowed for high-resolution structural determination of the enzyme in a state poised for catalysis but stalled before hydrolysis, revealing the precise arrangement of amino acid residues and the bound nucleotide. nih.govpnas.org These "snapshot" structures support a binding change mechanism, where the rotation of the central γ-subunit induces conformational changes in the β-subunits, cycling them through states with different affinities for ATP, ADP, and inorganic phosphate (B84403) (Pi). wikipedia.org The use of AMP-PNP helps to define these distinct conformational states (termed βTP for the ATP-analog bound state and βDP for the ADP-bound state), providing a clearer picture of how chemical energy from ATP binding is converted into the mechanical torque that drives the rotor. nih.govpnas.org

ABC (ATP-Binding Cassette) transporters represent another major class of enzymes where AMP-PNP has been crucial for understanding energy transduction. These proteins use the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. Structural studies on the maltose transporter (MalFGK2-E) have utilized AMP-PNP to trap the complex in a pre-hydrolysis, ground state. pnas.org This revealed a tetrahedral geometry around the γ-phosphate analog, characteristic of the enzyme-substrate complex before nucleophilic attack by water, and showed how ATP binding brings about the closure of the two ATPase domains (MalK) without leading to hydrolysis. pnas.org Similarly, in the transporter associated with antigen processing (TAP), AMP-PNP induces a "closed" conformation of the nucleotide-binding domains (NBDs), a key step in coupling ATP binding to substrate translocation. nih.gov These studies demonstrate that the binding of the ATP analog, not its hydrolysis, is sufficient to drive the major conformational changes that switch the transporter from an inward-facing to an outward-facing state. elifesciences.orgnih.gov

Table 1: Effect of Nucleotide Analogs on ABC Transporter Conformation

| ABC Transporter | Nucleotide/Analog | Observed Conformational State | Research Finding |

| Maltose Transporter | AMP-PNP | Pre-hydrolysis, ground state | Stabilizes the closed MalK dimer, mimicking the Michaelis complex. pnas.org |

| TAP | AMP-PNP | Closed NBD conformation | Induces NBD dimerization, essential for the transport cycle. nih.gov |

| TM287/288 | AMP-PNP | Inward-facing, partial NBD contact | Insufficient to fully close NBDs and drive transition to the outward-facing state. elifesciences.org |

| MsbA | AMP-PNP | Outward-facing, closed NBDs | ATP binding, mimicked by AMP-PNP, drives the transition to the outward-facing state. elifesciences.org |

Investigating Mechanochemical Coupling in Molecular Machines and Transporters

Mechanochemical coupling is the process by which chemical energy from ATP hydrolysis is converted into mechanical work, such as movement along a cytoskeletal filament or the transport of molecules. nih.govnih.gov Molecular motors like kinesin and myosin, as well as various transporters, are prime examples of this phenomenon. nih.govnih.govresearchgate.netmpi-cbg.de AMP-PNP is an invaluable tool for dissecting these coupling mechanisms.

Kinesin-1 is a motor protein that "walks" processively along microtubules, playing a vital role in intracellular transport. illinois.edu Each 8-nm step is tightly coupled to the hydrolysis of one ATP molecule. semanticscholar.org Studies using AMP-PNP have shown that this analog locks kinesin into a state of strong binding to the microtubule. nih.gov This mimics the ATP-bound state that precedes the "power stroke" and subsequent detachment of the trailing motor domain. High-resolution structural studies of kinesin-microtubule complexes with AMP-PNP bound reveal detailed conformational changes in the switch loops of the nucleotide-binding pocket, which are communicated to the microtubule-binding interface. nih.gov Single-molecule experiments have shown that in mixtures of ATP and AMP-PNP, kinesin's movement is inhibited. The mean "run length" of the motor decreases as the concentration of AMP-PNP increases, consistent with the analog competing with ATP for the binding site and stalling the motor in a tightly bound, pre-hydrolysis state. nih.gov

Table 2: Effect of AMP-PNP on Kinesin-1 Processivity

| ATP Concentration | AMP-PNP Concentration | Mean Run Length (nm) |

| 0.5 mM | 0.2 mM | 558 ± 39 |

| 0.5 mM | 3.0 mM | 62 ± 7 |

| Data derived from studies on single kinesin molecules, demonstrating the inhibitory effect of AMP-PNP on processive movement. nih.gov |

In myosin, the motor protein responsible for muscle contraction, AMP-PNP also serves to trap a specific state in the mechanochemical cycle. nih.gov Studies on cardiac myosin showed that AMP-PNP could bind to the active site, and equilibrium dialysis experiments determined a binding of approximately 2.1 moles of AMP-PNP per mole of native myosin. nih.govresearchgate.net The binding of the analog helps to stabilize a conformation that is thought to be an intermediate in the ATP hydrolysis cycle, allowing for detailed kinetic and structural characterization of the pre-power stroke state.

In ABC transporters, AMP-PNP helps to elucidate the link between nucleotide binding and the physical movement of the transmembrane domains (TMDs). In the heterodimeric ABC exporter TM287/288, AMP-PNP binding leads to only modest conformational changes and is not sufficient to trigger the switch to an outward-facing (OF) state. elifesciences.org However, in other transporters like MsbA, AMP-PNP binding is sufficient to induce full NBD closure and a complete transition to the OF configuration. elifesciences.org These differing results highlight how AMP-PNP can be used to probe the specific mechanochemical coupling rules that govern the function of individual transporters.

Allosteric Regulation and Cooperativity in Multi-Subunit Enzymes

Many ATP-dependent enzymes are complex, multi-subunit assemblies that exhibit allosteric regulation and cooperativity. Allostery refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the active site. nih.gov Cooperativity, a form of allostery, occurs when the binding of a ligand to one subunit influences the binding affinity of other subunits. researchgate.net AMP-PNP can be used to explore these phenomena by mimicking the binding of the allosteric effector, ATP, without triggering catalysis.

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis and a classic example of allosteric regulation. wikipedia.orgbyjus.com Its activity is inhibited by high levels of ATP, which binds to an allosteric site distinct from the catalytic site. wikipedia.orgproteopedia.org This binding stabilizes an inactive "T-state" conformation of the enzyme. Conversely, AMP and ADP act as allosteric activators, binding to the same allosteric site and promoting the active "R-state." nih.govproteopedia.org While direct studies using AMP-PNP to probe this specific regulation are less common than those with ATP itself, the principles of its use apply. AMP-PNP could be used to bind to the allosteric site and stabilize the T-state, allowing for structural characterization of the inhibited form of the enzyme and quantifying its effect on the binding affinity of the substrate, fructose-6-phosphate.

A more direct application is seen in the study of the chaperonin TRiC/CCT, a large, 16-subunit complex that uses ATP hydrolysis to fold other proteins. Single-molecule studies have investigated the cooperativity of ATP hydrolysis within this complex. nih.govnih.gov By using fluorescently labeled ATP and trapping the complex in intermediate states, researchers observed that the release of ADP molecules is a highly cooperative process. nih.gov Furthermore, when transition state mimics were formed (analogous to the stable state induced by AMP-PNP), the distribution of bound nucleotides showed a distinct peak at 8 molecules, suggesting a highly cooperative hydrolysis event where typically half of the subunits are active at once. nih.govnih.gov These single-molecule observations provide insights into the complex allosteric communication between subunits that would be obscured in traditional ensemble-averaged measurements. nih.gov

The F1-ATPase also exhibits profound cooperativity between its three catalytic β-subunits. The binding of an ATP molecule (or AMP-PNP) to one subunit triggers the release of ADP and Pi from another, all driven by the rotation of the asymmetric γ-subunit. pnas.org Structural work with AMP-PNP has been essential to visualize the different conformational states of the β-subunits (e.g., βTP, βDP, and βE for empty) simultaneously within the same enzyme complex, providing a static image of this dynamic cooperative process. nih.gov

Comparative Research and Analog Evaluation

Distinguishing ATP Analogs: A Structural Overview

Non-hydrolyzable ATP analogs are primarily distinguished by the modification of the triphosphate chain, specifically at the bridge between the β and γ phosphates, the site of normal ATP hydrolysis. This modification is the principal determinant of their chemical stability and how they are recognized by ATP-binding proteins.

ATP (Adenosine Triphosphate): The natural substrate, featuring a P-O-P bond between the β and γ phosphates, which is readily cleaved by enzymes to release energy.

AMP-PNP (Adenylyl-imidodiphosphate): In this analog, the bridging oxygen between the β and γ phosphates is replaced with an imido (-NH-) group. This P-N-P bond is significantly more resistant to enzymatic cleavage than the P-O-P bond. nih.govmdpi.com

ATPγS (Adenosine 5'-O-[3-thio]triphosphate): Here, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This modification makes the molecule a poor substrate for many ATPases, resulting in slow hydrolysis rather than complete resistance. mdpi.com However, it is important to note that some enzymes can hydrolyze ATPγS at rates comparable to ATP.

AMP-PCP (Adenylyl-methylenediphosphonate): This analog features a methylene (-CH₂-) group replacing the bridging oxygen between the β and γ phosphates. The resulting P-C-P bond is exceptionally stable and renders the molecule highly resistant to hydrolysis.

The structural differences in the β-γ phosphate (B84403) linkage affect the bond angles and lengths of the triphosphate chain, which in turn influences the analog's fit within the enzyme's active site.

Table 1: Structural Comparison of Common Non-Hydrolyzable ATP Analogs

| Compound Name | Modification at β-γ Bridge | Resulting Linkage | Relative Hydrolysis Resistance |

|---|---|---|---|

| AMP-PNP | Imido group substitution | P-N-P | High |

| ATPγS | Thio substitution on γ-phosphate | P-O-P | Low to Moderate |

Factors Influencing Analog Performance across Diverse Enzyme Systems

The effectiveness of a non-hydrolyzable ATP analog in a given experimental system depends on several key factors. The interplay between these factors determines whether an analog will successfully mimic a desired ATP-bound state.

Hydrolysis Resistance: The primary characteristic of these analogs is their resistance to cleavage by ATPases. While analogs like AMP-PCP are almost completely resistant to hydrolysis, others such as AMP-PNP and ATPγS can be slowly hydrolyzed by some enzymes. This can be a critical factor, as even slow hydrolysis may prevent the trapping of a stable desired state for structural studies like X-ray crystallography.

Binding Affinity: The affinity of an analog for an enzyme's active site can vary significantly compared to ATP and among different analogs. These differences arise from the altered geometry and electronic properties of the modified triphosphate chain. For some enzymes, the binding affinity of an analog may be substantially lower than that of ATP, requiring higher concentrations for effective competition.

Conformational Mimicry: A crucial aspect of an ATP analog is its ability to induce the same conformational state in the enzyme as ATP itself. The goal is typically to mimic the pre-hydrolysis state (enzyme with ATP bound) or the transition state of hydrolysis. However, the structural alterations in the analog can sometimes lead to non-native protein conformations. For instance, the substitution of a bridging oxygen with a different group alters the bond angles and charge distribution in the phosphate tail, which can affect the precise positioning of critical residues in the enzyme's active site. Studies have shown that different analogs can induce distinct conformational changes in the same enzyme, highlighting the importance of empirical validation.

Rational Selection and Design Considerations for Optimal ATP Analogs in Specific Research Contexts

The selection of an appropriate ATP analog is a critical step in experimental design and should be guided by the specific research question and the enzyme system under investigation.

For Structural Biology (X-ray Crystallography, Cryo-EM): The primary requirement is the formation of a stable, homogenous enzyme-ligand complex. Analogs with the highest resistance to hydrolysis, such as AMP-PCP, are often preferred. However, their ability to induce a native-like conformation must be verified.

For Enzyme Kinetics and Mechanistic Studies: The choice of analog depends on the specific aspect of the mechanism being probed. An analog that is very slowly hydrolyzed, like ATPγS in many systems, can be useful for studying the consequences of nucleotide binding and the formation of intermediates. mdpi.com In contrast, a completely non-hydrolyzable analog might be used as a competitive inhibitor to determine the role of ATP binding versus hydrolysis. mdpi.com

For Probing Nucleotide Specificity: Different enzymes exhibit varying degrees of tolerance for modifications in the ATP molecule. Screening a panel of analogs with different modifications can provide insights into the specific interactions within the nucleotide-binding pocket. mdpi.com

Ultimately, there is no universally "best" ATP analog. The optimal choice is context-dependent, and preliminary experiments are often necessary to validate that a particular analog behaves as expected in the specific enzyme system being studied.

Advanced Methodologies and Future Research Directions

Computational Biophysical Approaches for ATP Gammap-Imidazolidate Studies

Computational methods have become indispensable in modern biochemistry, offering a molecular-level understanding that complements experimental data. For a molecule like ATP gamma-p-imidazolidate, these approaches are crucial for dissecting its behavior in complex biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of ATP gamma-p-imidazolidate, docking studies are instrumental in predicting its binding modes within the active sites of various ATP-utilizing enzymes, such as protein kinases. nih.govnih.gov By understanding how this non-hydrolyzable analog occupies the ATP binding pocket, researchers can infer the structural requirements for substrate recognition and inhibitor design.

Docking algorithms, such as those implemented in AutoDock and other similar software, can generate multiple possible binding poses and rank them based on scoring functions that estimate the binding affinity. nih.govresearchgate.net This predictive power is particularly valuable for screening large libraries of virtual compounds to identify potential inhibitors that could compete with ATP gamma-p-imidazolidate for binding.

| Parameter | Description | Relevance to ATP Gammap-Imidazolidate Studies |

| Binding Affinity | The strength of the interaction between the ligand (ATP gamma-p-imidazolidate) and the protein. | Predicts the stability of the enzyme-analog complex. |

| Binding Pose | The orientation and conformation of the ligand within the protein's binding site. | Elucidates key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. |

| Scoring Function | A mathematical function used to approximate the binding free energy. | Ranks different ligands or binding poses to identify the most favorable ones. |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and interactions of the protein-ligand complex over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system. youtube.com

For ATP gamma-p-imidazolidate, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Explore the conformational landscape of the analog and the protein's active site. unimore.itnih.gov

Identify allosteric sites and long-range conformational changes induced by the binding of the analog.

Calculate binding free energies with higher accuracy than docking scoring functions.

These simulations provide a deeper understanding of the flexibility of both the ligand and the protein, which is crucial for a complete picture of the binding process. springernature.com

To study the intricate details of enzymatic reactions, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. kit.edu QM/MM methods treat a small, chemically active region of the system (e.g., the ATP gamma-p-imidazolidate and key active site residues) with a high level of QM theory, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. acs.orgnih.gov This hybrid approach allows for the study of bond-breaking and bond-forming processes, which are inaccessible to classical MD simulations.

Although ATP gamma-p-imidazolidate is non-hydrolyzable, QM/MM studies can be invaluable for understanding why it is resistant to hydrolysis. By comparing the electronic structure and reaction energetics of ATP and its imidazolidate analog within an enzyme's active site, researchers can pinpoint the specific electronic and steric factors that prevent the catalytic cleavage of the gamma-phosphate group. nih.govacs.orgresearchgate.netresearchgate.net

Chemo-Enzymatic Synthesis and Novel Modification of ATP Analogs

The synthesis of ATP analogs with specific modifications is crucial for their use as research tools. Chemo-enzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, have emerged as powerful strategies for producing novel ATP analogs, including derivatives of ATP gamma-p-imidazolidate. nih.govrsc.orgresearchgate.netnih.govresearchgate.net

Enzymes such as nucleoside kinases and pyrophosphokinases can be used to add phosphate (B84403) groups to chemically synthesized nucleoside precursors, offering a highly efficient and stereoselective route to the final triphosphate product. nih.gov This methodology allows for the introduction of various modifications at different positions of the adenosine (B11128) ring or the triphosphate chain, leading to a diverse library of ATP analogs with tailored properties.

| Enzyme Class | Reaction Catalyzed | Application in ATP Analog Synthesis |

| Nucleoside Kinases | Phosphorylation of nucleosides to nucleoside monophosphates. | Key step in the enzymatic synthesis of the monophosphate precursor. |

| Nucleoside Monophosphate Kinases | Phosphorylation of nucleoside monophosphates to diphosphates. | Intermediate step in the triphosphate synthesis. |

| Nucleoside Diphosphate Kinases | Phosphorylation of nucleoside diphosphates to triphosphates. | Final step in the synthesis of the ATP analog. |

| Polyphosphate Kinases | Transfer of phosphate groups from polyphosphate to AMP or ADP. | An alternative and efficient method for generating ATP analogs. nih.govresearchgate.netresearchgate.net |

High-Throughput Screening Methodologies for ATP Gammap-Imidazolidate Interactions

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify molecules that modulate the activity of a biological target. nih.gov In the context of ATP gamma-p-imidazolidate, HTS assays can be designed to screen for compounds that either compete with or allosterically modulate its binding to a target protein.

Several HTS-compatible assay formats can be adapted for this purpose:

Fluorescence Polarization (FP) Assays: A fluorescently labeled version of ATP gamma-p-imidazolidate can be used. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com When the labeled analog is bound to a large protein, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that displace the labeled analog will cause it to tumble more rapidly, leading to a decrease in the FP signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This assay format can be used to measure the binding of ATP gamma-p-imidazolidate indirectly by detecting the proximity of two fluorescently labeled molecules, such as a labeled antibody and a labeled ligand.

Luminescence-Based ATP Detection Assays: While ATP gamma-p-imidazolidate is non-hydrolyzable, its binding can still influence the ATPase activity of some enzymes. HTS assays that measure ATP consumption can be used to screen for modulators of this activity. nih.gov

These HTS methodologies are crucial for the discovery of novel chemical probes and potential therapeutic agents that target ATP-binding proteins. rsc.orgresearchgate.netscispace.com

Development of Integrated Experimental-Computational Pipelines for Comprehensive Mechanistic Understanding

The most powerful insights into the function of ATP gamma-p-imidazolidate are gained when experimental and computational approaches are integrated into a cohesive research pipeline. mdpi.com This synergistic approach allows for an iterative cycle of prediction and validation, leading to a more robust and comprehensive understanding of the system under study.

An example of such an integrated pipeline could involve:

Computational Prediction: Use molecular docking and MD simulations to predict the binding mode of ATP gamma-p-imidazolidate to a target protein and to identify key interacting residues.

Experimental Validation: Perform site-directed mutagenesis to alter the predicted key residues and then use biophysical techniques (e.g., isothermal titration calorimetry, surface plasmon resonance) to measure the binding affinity of the analog to the mutant proteins.

Refinement of the Computational Model: Use the experimental data to refine the computational model, leading to more accurate predictions.

Functional Assays: Conduct enzymatic assays to determine the functional consequences of the mutations on the protein's activity in the presence of ATP gamma-p-imidazolidate.

Advanced Simulations: Employ QM/MM simulations to investigate the electronic details of the interactions that were identified as critical by the experimental and initial computational studies.

By combining the strengths of both in silico and in vitro methods, researchers can build a detailed and validated model of how ATP gamma-p-imidazolidate interacts with its biological targets and influences their function.

Q & A

Q. What experimental protocols are recommended for studying ATP Gammap-imidazolidate in enzyme kinetics?

ATP Gammap-imidazolidate (a non-hydrolyzable ATP analog) is typically used to investigate ATP-binding steps in enzymatic reactions. A standard protocol involves:

- Pre-incubation : Mix the enzyme with ATP Gammap-imidazolidate at concentrations 2–5× the enzyme’s Km for ATP to ensure binding saturation.

- Control experiments : Compare reactions with ATP and ATP Gammap-imidazolidate to isolate hydrolysis-dependent vs. binding-dependent steps.

- Stopped-flow spectroscopy : Monitor rapid conformational changes during initial binding phases .

- Validation : Use mutagenesis (e.g., ATP-binding pocket mutants) to confirm specificity of interactions.

Q. How does ATP Gammap-imidazolidate differ structurally from ATP, and how does this impact experimental outcomes?

The imidazolidate moiety replaces the γ-phosphate oxygen in ATP, rendering it resistant to hydrolysis. Key implications include:

- Stabilized enzyme-substrate complexes : Prolonged binding allows crystallization for structural studies (e.g., X-ray crystallography).

- Inhibition of catalytic cycles : Ideal for studying ATP-dependent activation without progression to hydrolysis (e.g., in myosin or DNA helicases) .

- Artifacts in kinetic assays : Ensure buffer conditions (e.g., Mg<sup>2+</sup> concentration) mimic physiological ATP hydrolysis environments to avoid misinterpretation.

Advanced Research Questions

Q. What methodologies resolve contradictions in data when ATP Gammap-imidazolidate yields divergent results compared to ATP?

Discrepancies often arise from incomplete inhibition of hydrolysis or allosteric effects. To address this:

- Single-molecule assays : Use optical tweezers or FRET to distinguish ATP-binding vs. hydrolysis contributions to enzyme processivity .

- Competition experiments : Titrate ATP Gammap-imidazolidate against ATP to quantify binding affinity (Kd) and identify non-competitive inhibition patterns.

- Molecular dynamics simulations : Model the analog’s interaction with ATP-binding pockets to predict steric or electronic clashes .

Q. How can researchers design studies to investigate ATP Gammap-imidazolidate’s role in multi-step enzymatic pathways (e.g., signal transduction)?

For complex systems like kinase cascades:

- Stepwise reconstitution : Isolate individual enzymes (e.g., kinases, phosphatases) and test ATP Gammap-imidazolidate’s effect on each step.

- Cross-linking mass spectrometry : Identify conformational changes induced by analog binding in multi-protein complexes.

- Time-resolved measurements : Use rapid-quench flow systems to capture transient intermediates (e.g., phosphorylated states) .

Q. What statistical frameworks are optimal for analyzing dose-response data involving ATP Gammap-imidazolidate?

- Nonlinear regression models : Fit data to the Hill equation to determine cooperativity and binding stoichiometry.

- Bootstrapping : Assess confidence intervals for Kd or IC50 values, especially with low sample sizes.

- Bayesian hierarchical models : Account for variability across replicates in high-throughput screens .

Methodological Challenges and Solutions

Q. How do researchers validate the specificity of ATP Gammap-imidazolidate in cellular assays with endogenous ATP pools?

- ATP-depletion systems : Pre-treat cells with metabolic inhibitors (e.g., 2-deoxyglucose) to reduce endogenous ATP.

- Fluorescent analogs : Use BODIPY-labeled ATP Gammap-imidazolidate for real-time tracking via microscopy.

- CRISPR knock-ins : Introduce ATP-binding mutants resistant to the analog to establish negative controls .

Q. What strategies mitigate off-target effects when using ATP Gammap-imidazolidate in vivo?

- Tissue-specific delivery : Employ nanoparticle carriers or photoactivatable probes to limit systemic exposure.

- Transcriptomic profiling : Perform RNA-seq post-treatment to identify unintended pathway activation.

- Dose-response calibration : Use isothermal titration calorimetry (ITC) to determine optimal in vivo concentrations .

Comparative and Mechanistic Studies

Q. How does ATP Gammap-imidazolidate compare to other non-hydrolyzable ATP analogs (e.g., AMP-PNP) in elucidating enzyme mechanisms?

- Binding kinetics : AMP-PNP has a higher Kd for some kinases, while ATP Gammap-imidazolidate mimics ATP’s charge distribution more closely.

- Crystallographic utility : ATP Gammap-imidazolidate often yields higher-resolution structures due to reduced flexibility.

- Case-specific selection : Use AMP-PNP for pre-steady-state kinetics and ATP Gammap-imidazolidate for trapping transition states .

Q. What advanced techniques integrate ATP Gammap-imidazolidate into studies of allosteric regulation?

- Cryo-EM : Capture large conformational shifts in allosteric enzymes (e.g., G-protein-coupled receptors).

- Hydrogen-deuterium exchange (HDX) : Map regions of increased rigidity or flexibility upon analog binding.

- NMR spectroscopy : Detect subtle chemical shift changes in ATP-binding domains .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when using ATP Gammap-imidazolidate across labs?

- Standardized buffers : Adopt consensus protocols for Mg<sup>2+</sup> and pH levels to minimize variability.

- Open-data repositories : Share raw kinetic datasets and crystallization conditions via platforms like Zenodo.

- Collaborative validation : Cross-validate findings with labs using orthogonal methods (e.g., cryo-EM vs. X-ray crystallography) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.